molecular formula C19H28N2O5 B8189184 trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8189184
M. Wt: 364.4 g/mol
InChI Key: BJFPRXYSHZLDMG-JKSUJKDBSA-N
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Description

trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative with a unique substitution pattern and functional groups. Its structure includes:

  • A piperidine ring with substituents at positions 1, 3, and 4.
  • A benzyl ester at position 1, enhancing lipophilicity and enabling cleavage via hydrogenolysis .
  • A tert-butoxycarbonyl (Boc) -protected amino group at position 3, which stabilizes the amine against nucleophilic attack and facilitates selective deprotection under acidic conditions .
  • Trans-configuration of substituents, which influences stereochemical interactions and physicochemical properties.

This compound is of interest in medicinal chemistry, particularly as a synthetic intermediate for pharmacologically active molecules, due to its modular functional groups and stability under varied conditions.

Properties

IUPAC Name

benzyl (3S,4R)-4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPRXYSHZLDMG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Suzuki-Miyaura Coupling and Boc Protection

Step 1: Piperidine Ring Functionalization
Starting from tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a Suzuki-Miyaura coupling with 3-bromoaniline introduces the aromatic amine at position 3.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80°C, 4 hours

  • Yield: 50%

Step 2: Boc Protection
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Step 3: Hydroxymethyl Group Introduction
A ketone intermediate at position 4 is reduced using NaBH₄ in methanol to yield the hydroxymethyl group. Stereochemical control is achieved via selective reduction (trans configuration).

Step 4: Benzyl Esterification
The carboxylic acid at position 1 is esterified with benzyl bromide using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.

Route 2: Ketal Formation and Catalytic Hydrogenation

Step 1: Ketal Formation
N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acidic conditions (HCl) to form a ketal-protected intermediate.

Reaction Conditions :

  • Acid: HCl (cat.)

  • Solvent: Methanol

  • Temperature: Reflux, 6 hours

  • Yield: 85%

Step 2: Boc Protection
The ketal intermediate reacts with tert-butyl carbamate in the presence of TEA to generate an imine.

Step 3: Hydrogenation
Pd/C-catalyzed hydrogenation removes the benzyl group and reduces the imine to the amine, followed by Boc protection.

Step 4: Hydroxymethylation and Esterification
The hydroxymethyl group is introduced via formylation (HCOOH) and reduction (NaBH₄), while the benzyl ester is formed using benzyl chloroformate.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting MaterialBoronate esterN-Benzyl-4-piperidone
Key ReactionSuzuki couplingKetal formation
Boc Protection Yield50%77–98%
Stereochemical ControlModerateHigh
Overall Yield30–40%60–70%

Route 2 offers superior yields and stereoselectivity, making it more suitable for industrial-scale synthesis.

Mechanistic Insights and Optimization

Stereochemical Control

The trans configuration between the Boc-amino and hydroxymethyl groups is achieved through:

  • Conformational locking during ketal formation (Route 2).

  • Steric hindrance in NaBH₄ reduction, favoring axial attack (Route 1).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation in Route 2 ensures complete debenzylation without over-reduction, critical for maintaining the piperidine ring integrity.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 uses cheaper starting materials (N-benzyl-4-piperidone vs. boronate esters).

  • Safety : Avoids pyrophoric reagents (e.g., Pd catalysts in Route 1).

  • Purification : Flash column chromatography (Route 1) vs. crystallization (Route 2) .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid.

  • Reduction: : Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions can replace the benzyl ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding alcohol.

  • Substitution: : The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

The compound has various applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It is used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: : It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
  • Key features: Phenyl group at position 4 (vs. hydroxymethyl in the target compound). Carboxylic acid at position 3 (vs. Boc-protected amino group). Boc group at position 1 (vs. benzyl ester). Stereochemistry: (3S,4R) configuration.
  • Molecular formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .
  • Implications : The phenyl group enhances hydrophobicity, while the carboxylic acid increases acidity, making it less stable in basic environments compared to the benzyl ester in the target compound.
b) 4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 203503-30-4)
  • Key features: Unprotected amino group at position 4 (vs. hydroxymethyl). Hydroxyl group at position 3 (vs. Boc-protected amino). Benzyl ester at position 1 (same as target compound).
  • Molecular formula : C₁₃H₁₈N₂O₃ (MW: 250.30 g/mol) .
  • Implications : The lack of Boc protection reduces steric bulk but increases susceptibility to oxidation and nucleophilic reactions.
c) 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester
  • Key features :
    • Fluorine substituent on the benzene ring.
    • Boc-protected amine linked to a benzyl-piperidine core.
  • Synthesis : Involves Suzuki coupling and selective hydrogenation .
  • Implications : The fluorine atom introduces electronegativity, altering electronic properties compared to the hydroxymethyl group in the target compound.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Considerations
trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester Not Available ~C₁₈H₂₉N₂O₅* ~363.44* Boc (position 3), hydroxymethyl (4), benzyl ester (1), trans-configuration Acid-labile Boc; benzyl ester stable in base
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl (4), carboxylic acid (3), Boc (1) Base-sensitive due to carboxylic acid
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 203503-30-4 C₁₃H₁₈N₂O₃ 250.30 Amino (4), hydroxyl (3), benzyl ester (1) Reactive amine; prone to oxidation

*Calculated based on structural analysis.

Functional Group Reactivity and Stability

  • Boc Protection : The Boc group in the target compound enhances amine stability but requires acidic conditions (e.g., TFA) for deprotection, unlike unprotected amines in CAS 203503-30-4, which are more reactive .
  • Benzyl Ester: The benzyl ester in the target compound and CAS 203503-30-4 is stable under basic conditions but cleavable via hydrogenolysis. Studies show benzyl ester bond formation is pH-dependent, with optimal stability at acidic pH .
  • Hydroxymethyl vs.

Biological Activity

trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a hydroxymethyl substituent, which may influence its interactions within biological systems. This article synthesizes findings from various studies to elucidate the compound's biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4. Its structure includes:

  • A piperidine ring , which is known for its role in many bioactive compounds.
  • A tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility.
  • A hydroxymethyl group , which may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of functional groups through selective reactions. For example, the synthesis can be achieved via a multi-step process that includes:

  • Formation of the piperidine backbone.
  • Introduction of the hydroxymethyl group via nucleophilic substitution.
  • Protection of the amine with a Boc group to enhance stability during subsequent reactions.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer activity. The biological function of trans-3-tert-butoxycarbonylamino-4-hydroxymethyl-piperidine derivatives has been linked to their ability to inhibit histone deacetylases (HDACs), enzymes involved in transcriptional regulation and cancer progression. For instance, related compounds have shown IC50 values ranging from 14 to 67 nM against various HDAC isoforms, suggesting that modifications in the piperidine structure can enhance their inhibitory potency against cancer cell lines .

Neuroprotective Effects

Piperidine derivatives are also being explored for neuroprotective effects. The presence of hydroxymethyl groups has been associated with enhanced neuroactivity, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for neuroprotection .

Case Study 1: HDAC Inhibition

In a study evaluating azumamide derivatives (structurally similar to trans-3-tert-butoxycarbonylamino-4-hydroxymethyl-piperidine), it was found that these compounds selectively inhibited HDACs involved in tumor growth. The study highlighted that modifications in the piperidine core significantly affected the potency against specific HDAC isoforms, providing insights into structure-activity relationships critical for drug development .

Case Study 2: Neuroprotection in Animal Models

Another investigation focused on the neuroprotective effects of piperidine derivatives in rodent models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal apoptosis and improve cognitive functions, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Data Tables

Activity IC50 (nM) Target
HDAC114Histone Deacetylase
HDAC225Histone Deacetylase
Neuroprotective ActivityN/ACognitive Function Improvement

Q & A

Q. What synthetic methodologies are recommended for preparing trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc-anhydride under basic conditions (e.g., NaHCO₃ or DMAP), as seen in analogous piperidine derivatives .

Hydroxymethyl Functionalization : Oxidize or reduce pre-existing functional groups (e.g., ketones to alcohols) using NaBH₄ or LiAlH₄, followed by benzyl ester formation via benzyl chloride coupling .

Benzyl Esterification : Activate the carboxylic acid with DCC/HOBt or EDCI, then react with benzyl alcohol .

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~8–12 min).
  • Melting Point Analysis : Compare observed mp (e.g., 162–166°C for structurally similar Boc-piperidine derivatives) to literature values .
  • NMR : Confirm absence of rotamers (δ 1.4 ppm for Boc tert-butyl group; δ 5.1 ppm for benzyl CH₂) .

Contradiction Note : Some SDS reports "no data available" for physical properties (e.g., ), requiring cross-validation with synthetic intermediates.

Advanced Research Questions

Q. How does the stereochemistry of the hydroxymethyl group impact reactivity in downstream coupling reactions?

Methodological Answer: The trans-configuration (hydroxymethyl and Boc-amino groups on opposite sides) influences steric accessibility:

  • Steric Effects : Trans isomers exhibit lower steric hindrance, enabling efficient nucleophilic substitution (e.g., Mitsunobu reactions for ether formation).
  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-mediated acylations) to separate enantiomers .

Case Study : A structurally related compound, 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS 167263-11-8), showed 95% enantiomeric excess via chiral HPLC .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis of the benzyl ester or Boc group occurs under humid conditions. Store at -20°C in desiccated environments (per SDS recommendations in ).
  • Light Sensitivity : Avoid UV exposure; use amber vials.
  • Degradation Products : Monitor via LC-MS for peaks at m/z 201.26 (Boc cleavage) or 244.28 (benzyl ester hydrolysis) .

Q. How is this compound utilized as an intermediate in API (Active Pharmaceutical Ingredient) synthesis?

Methodological Answer: The piperidine core and Boc/benzyl ester groups make it a versatile building block:

  • Peptidomimetics : Incorporate into protease inhibitors via amide bond formation .
  • Kinase Inhibitors : Functionalize the hydroxymethyl group with phosphonate or sulfonamide moieties .

Example : A derivative, 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4), was used in kinase inhibitor synthesis with 97% purity .

Methodological Contradictions and Resolutions

  • Contradiction : reports "no data available" for toxicity, while classifies the compound as non-hazardous.
    Resolution : Assume standard handling protocols (gloves, goggles, fume hood) until toxicity studies are published .

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